molecular formula C29H29FN2O4 B12019585 (4E)-4-{[4-(benzyloxy)-3-methylphenyl](hydroxy)methylidene}-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)pyrrolidine-2,3-dione

(4E)-4-{[4-(benzyloxy)-3-methylphenyl](hydroxy)methylidene}-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)pyrrolidine-2,3-dione

Cat. No.: B12019585
M. Wt: 488.5 g/mol
InChI Key: UOWONNOGKCGEHK-IMVLJIQESA-N
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Description

(4E)-4-{4-(benzyloxy)-3-methylphenylmethylidene}-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes a pyrrolidine ring, a benzyloxy group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{4-(benzyloxy)-3-methylphenylmethylidene}-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the benzyloxy and fluorophenyl groups through substitution reactions. The final step often involves the formation of the hydroxy methylidene group under specific conditions such as the presence of a base or acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{4-(benzyloxy)-3-methylphenylmethylidene}-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)pyrrolidine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxy methylidene group to a methyl group.

    Substitution: The benzyloxy and fluorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(4E)-4-{4-(benzyloxy)-3-methylphenylmethylidene}-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)pyrrolidine-2,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies to understand its interactions with biological molecules and its potential as a drug candidate.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as an inhibitor or activator of specific enzymes or receptors.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4E)-4-{4-(benzyloxy)-3-methylphenylmethylidene}-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4E)-4-{4-(benzyloxy)-3-methylphenylmethylidene}-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)pyrrolidine-2,3-dione apart from similar compounds is its unique combination of functional groups and its potential for diverse applications. The presence of the benzyloxy, fluorophenyl, and hydroxy methylidene groups provides a versatile platform for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C29H29FN2O4

Molecular Weight

488.5 g/mol

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C29H29FN2O4/c1-19-17-22(11-14-24(19)36-18-20-7-5-4-6-8-20)27(33)25-26(21-9-12-23(30)13-10-21)32(16-15-31(2)3)29(35)28(25)34/h4-14,17,26,33H,15-16,18H2,1-3H3/b27-25+

InChI Key

UOWONNOGKCGEHK-IMVLJIQESA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)F)/O)OCC4=CC=CC=C4

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)F)O)OCC4=CC=CC=C4

Origin of Product

United States

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